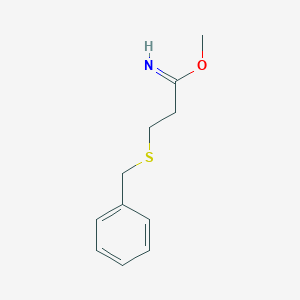

Methyl 3-(benzylsulfanyl)propanimidate

Beschreibung

Methyl 3-(benzylsulfanyl)propanimidate is an imidate ester derivative featuring a benzylsulfanyl (C₆H₅CH₂S-) group attached to a propanimidate backbone. The benzylsulfanyl group is known to influence electronic properties, solubility, and biological activity, making comparisons with analogous compounds critical for understanding its behavior.

Eigenschaften

CAS-Nummer |

687985-55-3 |

|---|---|

Molekularformel |

C11H15NOS |

Molekulargewicht |

209.31 g/mol |

IUPAC-Name |

methyl 3-benzylsulfanylpropanimidate |

InChI |

InChI=1S/C11H15NOS/c1-13-11(12)7-8-14-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |

InChI-Schlüssel |

MCEXFASXRPOPGL-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=N)CCSCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzylsulfanyl)propanimidate typically involves the reaction of benzyl mercaptan with methyl 3-bromopropanoate under basic conditions to form the intermediate methyl 3-(benzylsulfanyl)propanoate. This intermediate is then treated with ammonia or an amine to yield the final product, Methyl 3-(benzylsulfanyl)propanimidate. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of Methyl 3-(benzylsulfanyl)propanimidate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(benzylsulfanyl)propanimidate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidate group can be reduced to form corresponding amines.

Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the imidate group produces amines.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(benzylsulfanyl)propanimidate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which Methyl 3-(benzylsulfanyl)propanimidate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzylsulfanyl group can interact with thiol groups in proteins, potentially altering their function. Additionally, the imidate group can form hydrogen bonds or ionic interactions with various biomolecules, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Benzylsulfanyl-Containing Purine Derivatives

Compound: 8-Arylhydrazono-2-(benzylsulfanyl)-7H-purin-6-ones

- Key Features :

- The benzylsulfanyl group is attached to a purine ring, which adopts a hydrazone tautomeric form in both ground and excited states.

- Exhibits solvent-dependent electronic absorption spectra, with acid dissociation constants (pKa) correlating with the Hammett equation.

- Comparison :

- Unlike Methyl 3-(benzylsulfanyl)propanimidate, the purine backbone introduces aromaticity and tautomerism, which dominate its reactivity.

- The benzylsulfanyl group in both compounds likely enhances lipophilicity, but its electronic effects (e.g., electron-donating nature) are modulated differently by the imidate ester vs. purine frameworks.

Platinum Complexes with Sulfanyl Pyrazole Ligands

Compound : N,N'-Dichloro-tri[(4-(benzylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] platinum(II)

- Key Features :

- The benzylsulfanyl group is part of a pyrazole ligand coordinated to Pt(II).

- Shows moderate cytotoxicity against cancer cell lines (Jurkat, K562, U937), but is threefold less active than its cyclohexylsulfanyl analog.

- Comparison: The benzyl group’s lower cytotoxicity compared to cyclohexyl highlights the role of substituent steric bulk and lipophilicity in biological activity. In Methyl 3-(benzylsulfanyl)propanimidate, the absence of a metal-coordination site may limit direct biological activity but could enhance stability in non-polar environments.

Cobalt Complexes with Benzylsulfanyl-Quinoline Ligands

Compound: trans-Bis[8-(benzylsulfanyl)quinoline-κ²N,S]dichloridocobalt(II)

- Key Features :

- The benzylsulfanyl group acts as a bidentate ligand (N,S-coordination) in a cobalt complex.

- Crystal structure resolved using SHELXL, demonstrating planar geometry around Co(II).

- Structural rigidity in the cobalt complex contrasts with the flexibility of the propanimidate backbone, which may affect solubility and reactivity.

Sulfinyl vs. Sulfanyl Derivatives

Compound : Methyl (R,Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(tert-butylsulfinyl)propanimidate

- Key Features :

- Contains a tert-butylsulfinyl group instead of benzylsulfanyl.

- Synthesized via imidate ester formation, characterized by NMR and HRMS.

- The tert-butyl substituent introduces steric hindrance absent in the benzyl group, which may influence molecular packing or interaction with biological targets.

Data Tables

Table 1: Structural and Functional Comparison of Benzylsulfanyl-Containing Compounds

Research Implications and Gaps

- Electronic Properties : The benzylsulfanyl group’s electron-donating nature may stabilize positive charges in imidate esters, influencing reactivity in nucleophilic substitutions .

- Biological Activity : While benzylsulfanyl groups show moderate cytotoxicity in metal complexes, their standalone effects in imidate esters remain unexplored.

- Structural Characterization : SHELX programs (e.g., SHELXL ) are critical for resolving crystal structures of related compounds, suggesting their utility for future studies on Methyl 3-(benzylsulfanyl)propanimidate.

Biologische Aktivität

Methyl 3-(benzylsulfanyl)propanimidate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H15NOS

- Molecular Weight : 211.31 g/mol

- Structure : The compound features a propanimidate backbone with a benzylsulfanyl group, which is believed to contribute to its biological activity.

Biological Activity Overview

Methyl 3-(benzylsulfanyl)propanimidate exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.

- Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation through apoptosis induction.

- Immunomodulatory Effects : The compound has shown promise in modulating immune responses, potentially useful in transplant tolerance and autoimmune diseases.

- Inhibition of Enzymatic Activity : The presence of the sulfanyl group may interfere with enzyme functions critical for pathogen survival or cancer cell metabolism.

- Induction of Apoptosis : Evidence suggests that methyl 3-(benzylsulfanyl)propanimidate can activate apoptotic pathways in cancer cells, promoting programmed cell death.

- Immune Modulation : The compound may alter cytokine production, enhancing or suppressing immune responses depending on the context.

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of methyl 3-(benzylsulfanyl)propanimidate revealed:

- Tested Pathogens : Staphylococcus aureus, Escherichia coli.

- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, indicating significant antimicrobial activity.

Anticancer Research

In vitro studies on human cancer cell lines demonstrated:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- Findings :

- Significant reduction in cell viability at concentrations above 25 µM.

- Induction of apoptosis was confirmed through flow cytometry analysis, showing increased annexin V positivity.

Immunomodulatory Effects

A recent investigation into the immunomodulatory effects indicated:

- Model Used : Murine model for transplant tolerance.

- Outcomes :

- Enhanced survival rates of transplanted tissues when treated with methyl 3-(benzylsulfanyl)propanimidate.

- Altered levels of pro-inflammatory cytokines (IL-6, TNF-alpha), suggesting a shift towards an anti-inflammatory profile.

Data Summary Table

| Activity Type | Test Subject | Result |

|---|---|---|

| Antimicrobial | S. aureus | MIC = 50 µg/mL |

| Anticancer | HeLa, MCF-7 | Cell viability reduced >25 µM |

| Immunomodulatory | Murine model | Increased graft survival; altered cytokines |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.